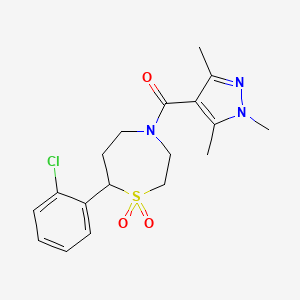

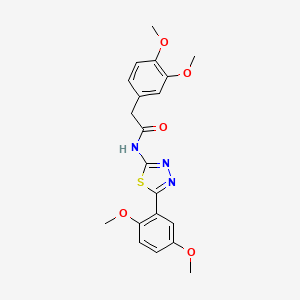

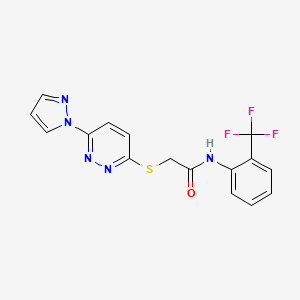

![molecular formula C17H20FN5O2 B2864837 8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-99-5](/img/structure/B2864837.png)

8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of the 1,2,3-triazole-4-carboxamide and imidazo[2,1-c][1,2,4]triazine families . These compounds are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities .

Synthesis Analysis

The synthesis of these compounds often involves multicomponent reactions which provide a wide access to triazole derivatives production . The intermediates are synthesized by Williamson ether synthesis followed by an intramolecular cyclization reaction . The method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of these compounds has been investigated using X-ray diffraction . The lengths and bond angles and the packing of molecules in crystals have been considered. Non-valence interactions for some of the studied compounds were observed .Chemical Reactions Analysis

These compounds have been involved in various chemical reactions. For instance, they have been used in the copper-catalyzed asymmetric nitroaldol reactions . The reaction involves the use of single or combination of cytotoxic drugs which affect rapidly dividing cells .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their structure and the presence of specific functional groups . The presence of bromine atoms at different positions and structural features are determined .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Başoğlu et al. (2013) describes the microwave-assisted synthesis of hybrid molecules containing various acid moieties, including imidazo[2,1-c][1,2,4]triazine derivatives, and their screening for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against tested microorganisms, while others showed significant antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antitumor Activity

Stevens et al. (1984) investigated the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound structurally related to the imidazo[2,1-c][1,2,4]triazine class, demonstrating broad-spectrum antitumor activity against L-1210 and P388 leukemia, acting potentially as a prodrug modification of triazene derivatives (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

Antiviral and Antimicrobial Applications

Research by Hebishy et al. (2020) on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, including imidazo[2,1-c][1,2,4]triazine derivatives, showed remarkable anti-avian influenza virus activity. Eight compounds demonstrated significant antiviral activities against H5N1 with viral reduction rates ranging from 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Environmental and Material Science Applications

Sekizkardes et al. (2014) developed triazine-based benzimidazole-linked polymers for selective CO2 capture, highlighting the potential of triazine derivatives in environmental applications. These polymers demonstrated high surface areas and CO2 adsorption capacities, with significant selectivity for CO2 over N2, indicating their usefulness in gas separation technologies (Sekizkardes, Altarawneh, Kahveci, Islamoglu, & El‐Kaderi, 2014).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of these compounds involve the development of novel CDK2 inhibitors . The bulky group’s substitution at C-4 and C-6 positions of pyrrolo[2,1-f][1,2,4]triazine is crucial to develop selective VEGFR2, EGFR, and c-Met inhibitors . Both positions (C-4 and C-6) can accommodate moderate to large substituents and their structural changes alter the activity/selectivity of the inhibitor .

Propiedades

IUPAC Name |

8-(4-fluorophenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-11(2)7-8-19-15(24)14-16(25)23-10-9-22(17(23)21-20-14)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGGWJCPLQAULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

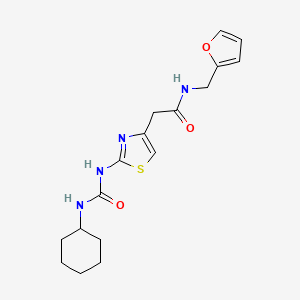

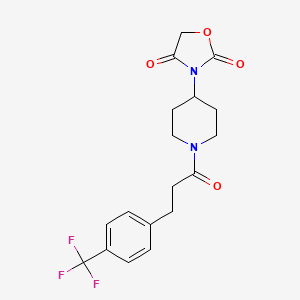

![1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide](/img/structure/B2864754.png)

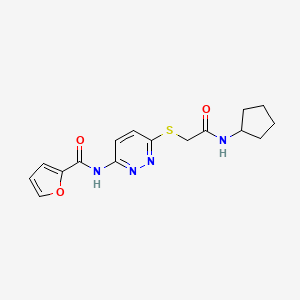

![N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2864768.png)

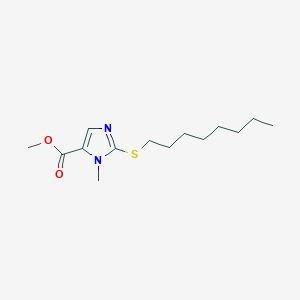

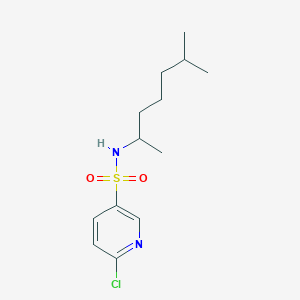

![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)

![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)

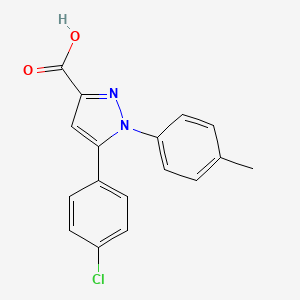

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2864777.png)